4-Chloroisatin Exhibits 15-Fold Enhanced MAO-A Inhibitory Potency Relative to Unsubstituted Isatin
In a 2023 head-to-head evaluation of 14 isatin analogues against recombinant human monoamine oxidase (MAO) enzymes, 4-chloroisatin (1b) demonstrated an IC50 of 0.812 μM for MAO-A, representing a 15.1-fold improvement in potency compared to the parent unsubstituted isatin (IC50 = 12.3 μM) in the same assay system [1]. 4-Chloroisatin ranked among the top five most potent compounds tested, with an IC50 below 1 μM, and exhibited competitive inhibition with a Ki value of 0.311 μM for MAO-A [1]. The study also revealed that 4-chloroisatin displays isoform selectivity favoring MAO-A, in contrast to C5-substituted analogs which preferentially target MAO-B [1].
| Evidence Dimension | MAO-A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.812 μM |
| Comparator Or Baseline | Unsubstituted isatin: 12.3 μM |
| Quantified Difference | 15.1-fold improvement |
| Conditions | Recombinant human MAO-A, in vitro enzyme inhibition assay, kynuramine substrate |
Why This Matters
This quantifiable potency gain directly informs compound selection for MAO-A focused drug discovery programs where unsubstituted isatin lacks sufficient activity.
- [1] Prinsloo, I.F., Petzer, J.P., Cloete, T.T., Petzer, A. (2023). The evaluation of isatin analogues as inhibitors of monoamine oxidase. Chemical Biology & Drug Design, 102(5), 1067-1074. doi:10.1111/cbdd.14304. PMID: 37500571. View Source
